13-Butyl-8-(2,3-dimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione
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Description
13-Butyl-8-(2,3-dimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione is a useful research compound. Its molecular formula is C21H23N3O6 and its molecular weight is 413.43. The purity is usually 95%.
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Scientific Research Applications
Complexation and Molecular Structure
Complexation of Metal Atoms One study discusses a compound with an 11-membered ring used for the complexation of metal atoms, highlighting its potential in coordination chemistry and metal ion capture or sensing applications (Lazrak et al., 2000).
Structural Analysis and Pseudosymmetry
Pseudosymmetry in Molecular Structures Another research piece explores the crystal structure and pseudosymmetry of a prodrug, demonstrating intricate molecular configurations and interactions, which can inform drug design and synthesis strategies (Garraza et al., 2019).
Molecular Wires and Optoelectronic Properties
Synthesis and Properties of Molecular Wires Research into pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives provides insights into the synthesis, structural, and optoelectronic properties of molecular wires, which are crucial for developing advanced materials for electronic and photonic devices (Wang et al., 2006).
Macrocyclic Compounds and Metal Complexes
Synthesis of Macrocycles and Their Metal Complexes A study on the synthesis and characterization of new macrocyclic compounds and their transition metal complexes reveals the potential of such compounds in coordination chemistry, highlighting their applications in catalysis, molecular recognition, and as ligands in metal complex formation (Nishat et al., 2003).
Properties
IUPAC Name |
13-butyl-8-(2,3-dimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6/c1-4-5-9-24-18-16(19(25)23-21(24)27)14(15-12(22-18)10-30-20(15)26)11-7-6-8-13(28-2)17(11)29-3/h6-8,14,22H,4-5,9-10H2,1-3H3,(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAIWXAILXVQNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C(C3=C(N2)COC3=O)C4=C(C(=CC=C4)OC)OC)C(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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